molecular formula C16H16O6 B1206634 beta-Cotonefuran CAS No. 161748-46-5

beta-Cotonefuran

Cat. No. B1206634
M. Wt: 304.29 g/mol
InChI Key: NUNJCHKNADZUSZ-UHFFFAOYSA-N
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Description

Beta-cotonefuran is a member of dibenzofurans.

Scientific Research Applications

Phytochemistry and Biological Activity

beta-Cotonefuran is one of the compounds identified in the genus Cotoneaster, which is traditionally used in Asian medicine for various ailments including hemorrhoids, diabetes, and cardiovascular diseases. Modern research has categorized the phytochemicals present in Cotoneaster species into several groups such as flavonoids, procyanidins, phenolic acids, cotonefurans, and others. These compounds are attributed with a range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, antiparasitic, hepatoprotective, anti-diabetic, and anti-dyslipidemic activities. The comprehensive review of Cotoneaster taxa underscores the potential of cotonefurans like beta-Cotonefuran in various medical applications, prompting further investigation into their uses in pharmaceuticals (Kicel, 2020).

Traditional and Modern Medicine Applications

Another aspect of the research on cotonefurans involves exploring their role in traditional medicine, particularly within the Iranian medical tradition. Cotoneaster, known for its active ingredients including cotonefurans, has been studied for its medicinal properties and potential socioeconomic benefits. This research aims to bridge the gap between traditional and modern medicine, providing a scientific basis for the medicinal use of Cotoneaster and its components like beta-Cotonefuran. The study emphasizes the importance of utilizing modern technologies to validate and enhance the traditional uses of cotonefurans, potentially leading to new therapeutic applications (Fakhri, Azadbakht, Gardeshi, & Farhadi, 2016).

properties

CAS RN

161748-46-5

Product Name

beta-Cotonefuran

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

4,6,7,8-tetramethoxydibenzofuran-3-ol

InChI

InChI=1S/C16H16O6/c1-18-11-7-9-8-5-6-10(17)14(19-2)12(8)22-13(9)16(21-4)15(11)20-3/h5-7,17H,1-4H3

InChI Key

NUNJCHKNADZUSZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)C3=C(O2)C(=C(C=C3)O)OC)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)C3=C(O2)C(=C(C=C3)O)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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